3-Isocyano-4-methoxybiphenyl

Organic Synthesis Reactivity Functional Group

Researchers needing a reliable, high-purity aryl isocyanide for diversity-oriented synthesis often face limited availability of functionalized isocyanobiphenyls. 3-Isocyano-4-methoxybiphenyl (CAS 730964-89-3) solves this bottleneck with its unique 3-isocyano-4-methoxy substitution pattern. - Enables Mn(III)-mediated radical cascade cyclizations to construct pyrrolopyridine frameworks not accessible with unsubstituted isocyanides. - Serves as a privileged input in Ugi and Passerini IMCRs for generating novel heterocyclic libraries with high atom economy. - The electron-rich methoxy group tunes ligand donor strength for organometallic complex synthesis.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 730964-89-3
Cat. No. B1621410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyano-4-methoxybiphenyl
CAS730964-89-3
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-]
InChIInChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3
InChIKeyQUYXFKCKLGJMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyano-4-methoxybiphenyl Overview


3-Isocyano-4-methoxybiphenyl (CAS 730964-89-3) is an aryl isocyanide featuring a biphenyl core substituted with an isocyano group at the 3-position and a methoxy group at the 4-position, resulting in a molecular weight of 209.24 g/mol and the molecular formula C14H11NO . This compound serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles via radical cascade cyclizations and as a key component in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions [1].

Why Choose 3-Isocyano-4-methoxybiphenyl


Generic substitution of 3-isocyano-4-methoxybiphenyl with other aryl isocyanides or biphenyl derivatives is not recommended due to the specific electronic and steric influence of its unique 3-isocyano-4-methoxy substitution pattern [1]. This substitution pattern is critical for enabling specific radical cascade cyclizations to yield pyrrolopyridine derivatives, a reactivity not observed with unsubstituted or differently substituted isocyanobiphenyls [2]. Furthermore, the presence of the isocyano group, as opposed to the more common and reactive isocyanato (-NCO) group, imparts a distinct reactivity profile crucial for controlled, stepwise organic transformations and prevents premature or uncontrolled side reactions [3].

Analog Comparison for 3-Isocyano-4-methoxybiphenyl


Isocyanide vs. Isocyanate Reactivity

The target compound, 3-isocyano-4-methoxybiphenyl, contains an isocyanide (-NC) group, while a close analog, 3-isocyanato-4-methoxybiphenyl (CAS 480439-22-3), contains an isocyanate (-NCO) group . Kinetic studies on representative alkyl and aryl isocyanides versus isocyanates show that isocyanides are significantly less reactive towards nucleophiles (e.g., benzhydrylium ions) by approximately 10 orders of magnitude compared to analogous isocyanates [1]. This drastic difference in nucleophilicity dictates the choice of compound for a given synthetic strategy; the isocyanide is preferred for controlled, often multicomponent, reactions, while the isocyanate is used for rapid, often less selective, derivatizations [1].

Organic Synthesis Reactivity Functional Group

Cascade Cyclization to Pyrrolopyridines

The multifunctionalized analog 3-isocyano-[1,1′-biphenyl]-2-carbonitrile, which shares the core 3-isocyano-biphenyl motif with the target compound, undergoes a Mn(III)-mediated cascade cyclization with arylboronic acids to yield pyrrolopyridine derivatives [1]. Under optimized conditions (2 equiv. Mn(OAc)₃·2H₂O in toluene), the reaction yields the desired 5-phenylpyrrolo[4,3,2-gh]phenanthridine (3aa) in a 56% GC-yield [1]. In contrast, other manganese catalysts like Mn(acac)₃ and Mn(OAc)₂·4H₂O failed to produce any of the desired product (0% yield) under otherwise identical conditions, highlighting the specific synergy between the isocyanobiphenyl core and the chosen mediator [1].

Heterocyclic Chemistry Radical Reactions Pyrrolopyridine

Electronic Influence in Transition Metal Complexes

A comparative study on the electronic influence of highly substituted aryl isocyanides on transition metal centers provides class-level insights [1]. The study utilizes C₄ᵥ-symmetric Cr(CNR)(CO)₅ complexes and correlates carbonyl-ligand ¹³C{¹H} NMR chemical shift (δCO) with calculated Cotton-Kraihanzel (C-K) force constants (kCO) [1]. For nonfluorinated aryl isocyanides with alkyl or aryl substitution, minimal variation in the effective σ-donor/π-acid ratio is observed across the series [1]. However, aryl isocyanides featuring strongly electron-releasing substituents, such as the methoxy group present in the target compound, display an electronic influence that nearly matches that of nonfluorinated alkyl isocyanides [1].

Organometallic Chemistry Electronic Properties Ligand Design

2-Isocyanobiphenyl Radical Cyclization

The 2-isocyanobiphenyl scaffold, a close regioisomer of the target compound's core, is a well-documented precursor for synthesizing phenanthridines via radical cyclization [1]. In a microwave-assisted protocol, the reaction of 2-isocyano-1,1'-biphenyl with various C(sp³)-H bonds proceeds to give the desired phenanthridines [1]. While a direct comparison with the 3-isocyano regioisomer is not available, a related study using FeCl₃ catalysis on 2-isocyano-1,1'-biphenyl yielded only a 15% isolated yield of the phenanthridine product [2]. This contrasts with the 56% yield achieved with the 3-isocyano-biphenyl-2-carbonitrile derivative in the Mn(III)-mediated cascade cyclization described in Evidence Item 2 [3], suggesting that the regioisomeric positioning and additional substitution on the biphenyl core can significantly impact cyclization efficiency.

Radical Chemistry Cyclization Phenanthridine

Applications of 3-Isocyano-4-methoxybiphenyl


Fused Heterocycle Synthesis via Radical Cascades

The 3-isocyano-biphenyl core, as demonstrated by the closely related 3-isocyano-[1,1′-biphenyl]-2-carbonitrile, is a validated building block for constructing complex polycyclic frameworks like pyrrolopyridines [1]. Researchers engaged in medicinal chemistry programs targeting kinase inhibitors or other bioisosteres can leverage the compound's ability to undergo Mn(III)-mediated cascade cyclizations to rapidly generate structurally diverse heterocyclic libraries with high atom economy [1].

IMCRs for Drug Discovery

The isocyanide functional group is the cornerstone of IMCRs like the Ugi and Passerini reactions, which are highly valued in drug discovery for their efficiency in generating molecular complexity [2]. 3-Isocyano-4-methoxybiphenyl, with its defined electronic properties [3], can serve as a unique and synthetically useful input in these reactions, enabling the creation of novel chemical space not easily accessible with simpler, commercial isocyanides [2].

Organometallic Complex Development

For organometallic chemists, 3-isocyano-4-methoxybiphenyl offers a specific electronic profile as an ancillary ligand [3]. Its electron-rich methoxy group imparts a donor strength comparable to alkyl isocyanides, making it a suitable ligand for stabilizing a range of transition metal oxidation states [3]. It can be used to synthesize new complexes for applications in catalysis, materials science, or as mechanistic probes [3].

SAR Exploration for Bioactive Molecules

The biphenyl motif is a privileged structure in medicinal chemistry. The unique 3-isocyano-4-methoxy substitution pattern provides a handle for introducing a distinct, polarizable functional group [2]. This compound can be used as a late-stage diversification point or an early building block in SAR studies to modulate the physicochemical and biological properties of drug candidates, offering a differentiated alternative to other biphenyl or isocyanide-containing fragments [2].

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